
Methyl 1-formyl-2-methylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-formyl-2-methylcyclopropane-1-carboxylate: is an organic compound with the molecular formula C7H10O3 It is a derivative of cyclopropane, featuring a formyl group and a methyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-formyl-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically includes distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-formyl-2-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide
Major Products Formed:
Oxidation: Methyl 1-carboxy-2-methylcyclopropane-1-carboxylate
Reduction: Methyl 1-hydroxymethyl-2-methylcyclopropane-1-carboxylate
Substitution: Various substituted cyclopropane derivatives depending on the reagents used
Applications De Recherche Scientifique
Methyl 1-formyl-2-methylcyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its derivatives may serve as lead compounds for drug development.
Medicine: Studied for its potential therapeutic applications, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 1-formyl-2-methylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- Methyl 2-methylcyclopropane-1-carboxylate
- Methyl 1-phenylcyclopropane-1-carboxylate
- Methyl 1-cyclohexene-1-carboxylate
Comparison: Methyl 1-formyl-2-methylcyclopropane-1-carboxylate is unique due to the presence of both a formyl group and a methyl group on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its analogs. For example, Methyl 2-methylcyclopropane-1-carboxylate lacks the formyl group, which limits its reactivity in certain oxidation and reduction reactions. Similarly, Methyl 1-phenylcyclopropane-1-carboxylate contains a phenyl group instead of a formyl group, resulting in different chemical properties and applications.
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
methyl 1-formyl-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-5-3-7(5,4-8)6(9)10-2/h4-5H,3H2,1-2H3 |
Clé InChI |
LQWFTHBAMGPFAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1(C=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


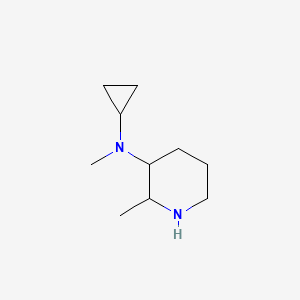

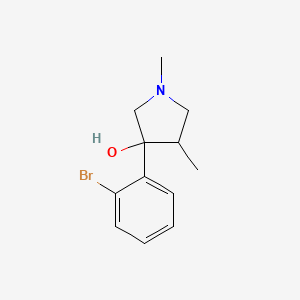
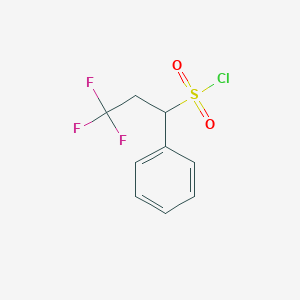
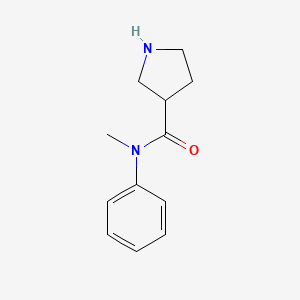
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine](/img/structure/B13236647.png)
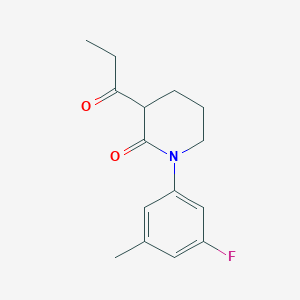
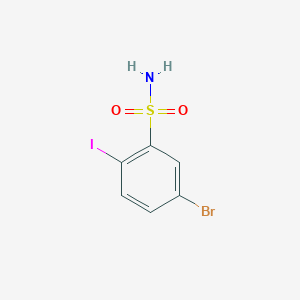
![3-[2-Oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13236668.png)

![tert-Butyl N-[8-(1H-imidazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13236690.png)
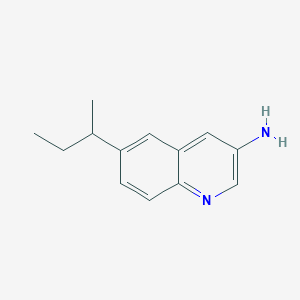
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13236694.png)

